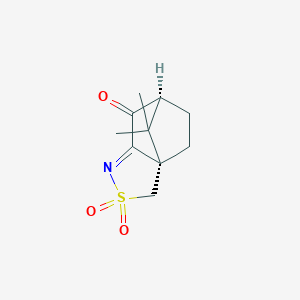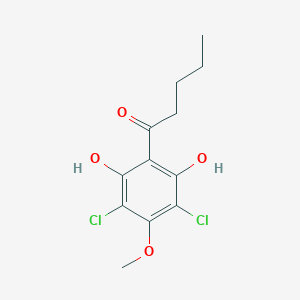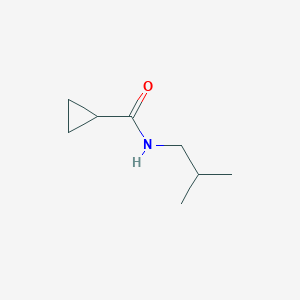
N-Isobutylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutylcyclopropanecarboxamide, also known as IBMP, is a chemical compound that belongs to the class of cyclopropane carboxamides. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. IBMP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-Isobutylcyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, N-Isobutylcyclopropanecarboxamide has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This, in turn, can lead to changes in neuronal activity and behavior.
Efectos Bioquímicos Y Fisiológicos
N-Isobutylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter activity, N-Isobutylcyclopropanecarboxamide has also been shown to modulate the activity of certain enzymes and ion channels. This has led to investigations into the potential use of N-Isobutylcyclopropanecarboxamide in the treatment of other physiological conditions, such as hypertension and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-Isobutylcyclopropanecarboxamide as a research tool is its ability to modulate neurotransmitter activity in a selective and reversible manner. This allows researchers to investigate the role of specific neurotransmitters in various physiological and behavioral processes. However, one limitation of N-Isobutylcyclopropanecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on N-Isobutylcyclopropanecarboxamide. One area of interest is in the development of more selective and potent analogs of N-Isobutylcyclopropanecarboxamide, which could be used to investigate the role of specific neurotransmitters in greater detail. Another area of interest is in the investigation of the potential therapeutic applications of N-Isobutylcyclopropanecarboxamide in the treatment of neurological and physiological disorders. Finally, further research is needed to fully understand the mechanism of action of N-Isobutylcyclopropanecarboxamide and its effects on neuronal activity and behavior.
Métodos De Síntesis
The synthesis of N-Isobutylcyclopropanecarboxamide involves a series of chemical reactions that begin with the reaction of isobutyronitrile with ethylmagnesium bromide. This reaction produces an intermediate compound, which is then treated with cyclopropanecarboxylic acid to yield the final product, N-Isobutylcyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-Isobutylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where N-Isobutylcyclopropanecarboxamide has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. This has led to investigations into the potential use of N-Isobutylcyclopropanecarboxamide in the treatment of neurological disorders, such as Parkinson's disease and depression.
Propiedades
Número CAS |
122348-69-0 |
|---|---|
Nombre del producto |
N-Isobutylcyclopropanecarboxamide |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H15NO/c1-6(2)5-9-8(10)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
HVDYZTLRQPWELN-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1CC1 |
SMILES canónico |
CC(C)CNC(=O)C1CC1 |
Sinónimos |
Cyclopropanecarboxamide, N-(2-methylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



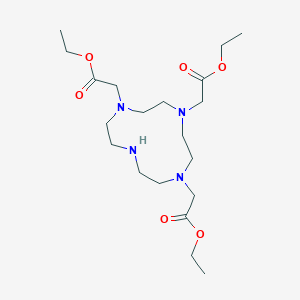
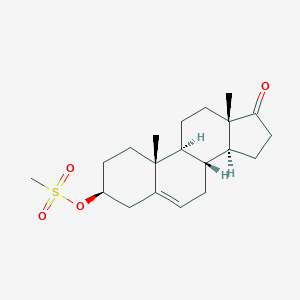
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
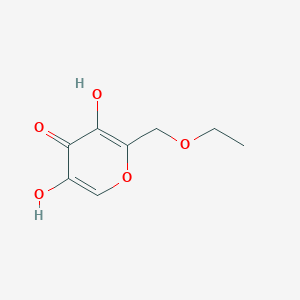
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
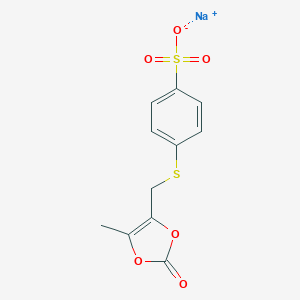
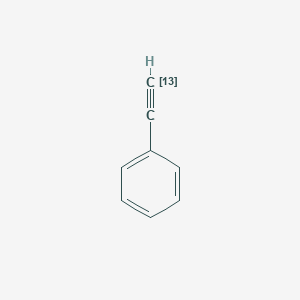
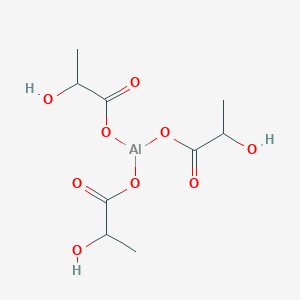
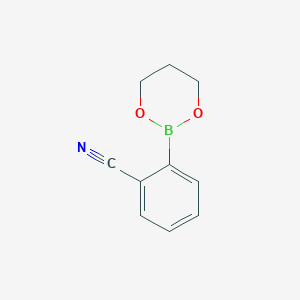
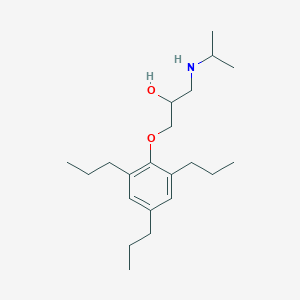
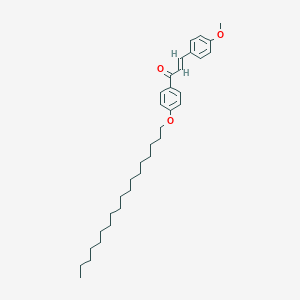
![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)
